molecular formula C8H12N2 B066592 N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS No. 165558-79-2

N-methyl-1-(2-methylpyridin-4-yl)methanamine

Cat. No.: B066592
CAS No.: 165558-79-2
M. Wt: 136.19 g/mol
InChI Key: AGBBPYPGNDYNBA-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine typically involves the alkylation of 2-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Materials: 2-methylpyridine, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-1-(2-methylpyridin-4-yl)methanamine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(pyridin-3-yl)methanamine
  • N-methyl-1-(pyridin-4-yl)methanamine

Uniqueness

N-methyl-1-(2-methylpyridin-4-yl)methanamine is unique due to the presence of the methyl group at the 2-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

N-methyl-1-(2-methylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBBPYPGNDYNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297812
Record name N,2-Dimethyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165558-79-2
Record name N,2-Dimethyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165558-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 0.86 g (6.98 mmol) of 2-methyl-4-hydroxymethylpyridine (R. B. Katz et al., Synthetic Communications, 19, 1989, 317-325) in 48% aqueous HBr was heated at reflux for four days. The reaction mixture was cooled and added dropwise to 20 ml of 40% aqueous methylamine. The volatiles were removed under reduced pressure, and the residue was slurried in CH2Cl2 and then filtered. The filter cake was washed with CH2Cl2, EtOAc, CH3CN, and 10% MeOH in CH3CN. The filtrate was concentrated, and the residue was flash chromatographed on silica, eluting CH2Cl2 :NH3-saturated MeOH (9:1). Consequently, 0.65 g (68% yield) of methyl-(2-methyl-pyridin-4-ylmethyl)-amine (39) was obtained as a colorless liquid.
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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